Pyrrolo[1,2-c]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H |
InChI Key |
ZDBCHCHMWXOJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile
Established Synthetic Routes to the Pyrrolo[1,2-c]pyrimidine (B3350400) Core
The construction of the fundamental pyrrolo[1,2-c]pyrimidine ring system can be achieved through several established synthetic pathways. These routes often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core or the concomitant construction of both heterocyclic systems.
Cyclocondensation Reactions with Active Methylene Compounds
One of the versatile methods for the synthesis of the pyrrolo[1,2-c]pyrimidine core involves the cyclocondensation of pyrimidinium ylides with various dipolarophiles. This approach leverages the reactivity of in situ generated pyrimidinium N-ylides, which then undergo a [3+2] cycloaddition reaction. For instance, the reaction of 4-(2-pyridyl)pyrimidine with phenacyl bromides in the presence of a base generates the corresponding pyrimidinium ylide. Subsequent cycloaddition with activated alkynes, such as dimethyl acetylenedicarboxylate, leads to the formation of the pyrrolo[1,2-c]pyrimidine ring system. The steric hindrance around the pyridine nitrogen in 4-(2-pyridyl)pyrimidine directs the initial quaternization to the pyrimidine nitrogen, facilitating the formation of the desired pyrimidinium ylide and subsequent cyclization to the pyrrolo[1,2-c]pyrimidine core. nih.gov
Another approach involves the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides. These intermediates can be cyclized upon treatment with sodium hydrogen carbonate to yield the corresponding pyrrolo[1,2-c]pyrimidine derivatives. This intramolecular cyclization proceeds through the formation of an ylide intermediate which then attacks the acyl group to form the five-membered pyrrole ring fused to the pyrimidine core. rsc.org
The reaction conditions and resulting products for the synthesis of various pyrrolo[1,2-c]pyrimidine derivatives via cyclocondensation reactions are summarized in the table below.
| Starting Pyrimidine | Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Product | Yield (%) | Ref |
| 4-(2-Pyridyl)pyrimidine | 2-Bromoacetophenone | Dimethyl acetylenedicarboxylate | 1,2-Epoxybutane | Reflux | 3-(2-Pyridyl)-5,6-bis(methoxycarbonyl)pyrrolo[1,2-c]pyrimidine | - | nih.gov |
| 4-Methyl-6-phenylpyrimidine | Phenacyl bromide | - | NaHCO3 | - | 7-Benzoyl-5-methyl-3-phenylpyrrolo[1,2-c]pyrimidine | - | rsc.org |
Classical Chichibabin-Type Approaches
The Chichibabin reaction, a classical method for the amination of nitrogen-containing heterocycles, has also been adapted for the synthesis of the pyrrolo[1,2-c]pyrimidine core. This reaction typically involves the treatment of azaaromatic compounds with sodium amide (NaNH2) to introduce an amino group. In the context of pyrrolopyrimidine synthesis, a modification of this reaction can be envisioned where a suitably functionalized pyrimidine derivative undergoes an intramolecular cyclization.
While the classical Chichibabin amination reaction involves the nucleophilic substitution of a hydride ion on a pyridine or pyrimidine ring by an amide anion, its application in constructing the fused pyrrole ring of the pyrrolo[1,2-c]pyrimidine system is less direct. The reaction generally proceeds via an addition-elimination mechanism through a σ-adduct intermediate. wikipedia.org For the synthesis of fused systems, a variant of this reaction, often referred to as the Chichibabin indolizine (B1195054) synthesis, is more relevant. This involves the reaction of a quaternary salt of a nitrogen heterocycle bearing an activated methyl group with a base to form an ylide, which then cyclizes.
An early targeted synthesis of the pyrrolo[1,2-c]pyrimidine ring system utilized a classical Chichibabin-type reaction. This involved the cyclization of a pyrimidinium salt bearing a side chain that could participate in the ring closure. This approach highlights the utility of classical named reactions in the construction of complex heterocyclic frameworks.
Targeted Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbonitrile and its Derivatives
The introduction of a carbonitrile group at the 3-position of the pyrrolo[1,2-c]pyrimidine core is of particular interest due to the versatile reactivity of the nitrile functionality, which can be further elaborated into various other functional groups.
Base-Induced Condensation Reactions with Pyrrole-2-carbaldehydes
A direct and efficient method for the synthesis of the pyrrolo[1,2-c]pyrimidine ring system involves the base-induced condensation of pyrrole-2-carbaldehydes with compounds containing an active methylene group. While direct condensation with malononitrile to yield this compound is plausible, documented examples often utilize other active methylene compounds like tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate.
In these reactions, the base deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde group of the pyrrole-2-carbaldehyde. This is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrrolo[1,2-c]pyrimidine ring system. The nature of the active methylene compound determines the substituent at the 3-position. For instance, the use of ethyl isocyanoacetate leads to the formation of the corresponding 3-carboxylate ester.
One-Pot Multicomponent Condensation Strategies
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. An efficient one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine derivatives has been developed. nih.gov This method involves the reaction of various substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. nih.gov The reaction proceeds in an epoxide which serves as both the reaction medium and a scavenger for the hydrogen bromide generated during the reaction. nih.gov
This approach is highly convergent and allows for the generation of a library of diverse pyrrolo[1,2-c]pyrimidine derivatives by simply varying the starting components. The reaction is believed to proceed through the initial formation of a pyrimidinium salt from the pyrimidine and the 2-bromoacetophenone. This is followed by deprotonation to form a pyrimidinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the electron-deficient alkyne to furnish the final pyrrolo[1,2-c]pyrimidine product. nih.gov
The following table summarizes the components and conditions for a representative one-pot synthesis of a pyrrolo[1,2-c]pyrimidine derivative.
| Pyrimidine Component | Bromoacetophenone Component | Alkyne Component | Solvent/HBr Scavenger | Product | Ref |
| Pyrimidine | 2-Bromoacetophenone | Dimethyl acetylenedicarboxylate | 1,2-Epoxybutane | Dimethyl 3-phenylpyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate | nih.gov |
Asymmetric Synthesis and Stereocontrol in Pyrrolopyrimidine Chemistry
The development of asymmetric synthetic methods to access chiral pyrrolopyrimidine derivatives is an area of growing interest, driven by the potential for these compounds to interact stereoselectively with biological targets. While the broader field of asymmetric synthesis of nitrogen-containing heterocycles is well-established, specific methodologies targeting the inherent chirality of certain pyrrolo[1,2-c]pyrimidine derivatives are less common.
Recent advances have demonstrated the successful asymmetric hydrogenation of related multi-nitrogen aromatic heterocycles, such as pyrrolo[1,2-a]pyrazines, using chiral manganese catalysts. acs.org This approach has provided access to the corresponding saturated heterocyclic products with high enantioselectivity. acs.org Such strategies could potentially be adapted for the stereoselective reduction of the pyrrolo[1,2-c]pyrimidine core to introduce chirality.
For the related pyrrolo[1,2-a]pyrimidine system, an enantioselective synthesis has been reported based on a domino ring-closure followed by a microwave-induced retro-Diels-Alder protocol. nih.govresearchgate.net In this approach, the chirality is transferred from a chiral starting material, 2-aminonorbornene hydroxamic acid. nih.govresearchgate.net While this method has not been explicitly reported for the pyrrolo[1,2-c]pyrimidine isomer, it highlights a potential strategy for achieving stereocontrol in this class of compounds through the use of chiral auxiliaries or starting materials.
Further research is required to develop dedicated asymmetric synthetic routes to chiral this compound and its derivatives, which would be of significant value for the exploration of their chiroptical properties and biological activities.
Domino Ring-Closure and Retro Diels-Alder Protocols for Enantiomers
A notable and efficient method for the asymmetric synthesis of pyrrolopyrimidine enantiomers involves a sequence of a domino ring-closure reaction followed by a microwave-induced retro Diels-Alder (RDA) protocol. nih.govsemanticscholar.org This strategy leverages the chirality of readily available starting materials to produce optically pure final products. The synthesis begins with 2-aminonorbornene hydroxamic acids as chiral precursors. nih.govmdpi.com
The core of the synthesis is the domino reaction between these chiral hydroxamic acids and oxocarboxylic acids. nih.gov This process involves an initial Schiff base formation, which then undergoes a series of ring-closure reactions to yield complex tetracyclic intermediates. semanticscholar.org The stereochemistry of these tetracyclic products is directly controlled by the configuration of the starting aminonorbornene derivative. nih.govmdpi.com
Following the formation of the tetracyclic system, the final pyrrolo[1,2-a]pyrimidine core is liberated through a retro Diels-Alder reaction. This step is typically induced by microwave irradiation at high temperatures, which causes the extrusion of cyclopentadiene, a volatile and stable byproduct. nih.govsemanticscholar.org The chirality that was initially present in the norbornene backbone is effectively transferred to the final pyrrolopyrimidine product, providing a reliable method for accessing specific enantiomers. nih.gov The absolute configuration of the final product is determined by the configuration of the initial amino hydroxamic acid used. nih.govmdpi.com
Diastereomeric Separation Techniques
During the domino ring-closure reaction described above, the formation of the tetracyclic intermediates can result in a mixture of diastereomers, specifically epimers. nih.gov For instance, the reaction of the diendo-2-aminonorbornene hydroxamic acid enantiomer can lead to two epimeric tetracycles. nih.gov
The separation of these diastereomers is a critical step to ensure the stereochemical purity of the final product after the subsequent retro Diels-Alder reaction. Standard laboratory techniques, most notably column chromatography, have proven effective for this purpose. nih.gov The diastereomeric epimers exhibit different physical properties, allowing for their separation on a silica gel stationary phase using an appropriate eluent, such as ethyl acetate. Once separated, each pure diastereomer can be subjected to the retro Diels-Alder reaction independently, yielding the corresponding enantiomerically pure pyrrolopyrimidine. nih.gov
Functionalization and Derivatization Strategies of Pyrrolo[1,2-c]pyrimidine Derivatives
Electrophilic Aromatic Substitution (SEAr) Reactions and Halogen Dance Phenomena
The functionalization of the pyrrolo[1,2-c]pyrimidine core can be achieved through electrophilic aromatic substitution (SEAr) reactions. However, the π-deficient character of the pyrimidine ring generally makes it resistant to electrophilic attack unless activating groups are present. nih.gov Despite this, studies on the pyrrolo[1,2-c]pyrimidine system have revealed interesting reactivity. The functionalization of the core via subsequent SEAr reactions has been investigated, leading to insights into a "halogen dance" phenomenon associated with these architectures. nih.gov This phenomenon involves the migration of a halogen atom from one position to another on the aromatic ring system under the influence of a strong base. Further research into electrophilic substitution on related fused pyrimidine systems has been explored using various reagents, including N-halosuccinimides, which serve as sources of halonium ions for electrophilic aromatic halogenations. consensus.app
Alkylation Reactions of the Pyrrolo[1,2-c]pyrimidine System
Alkylation represents a primary method for the derivatization of the pyrrolopyrimidine scaffold, with N-alkylation of the pyrrole nitrogen being a common and effective strategy. This modification is typically achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. For example, the N-alkylation of 6-chloro-7-deazapurine, a pyrrolo[2,3-d]pyrimidine, has been successfully carried out with methyl, isopropyl, and benzyl halides to provide the corresponding N-alkylated products in good yields. rsc.org The reaction conditions often involve a suitable base to deprotonate the pyrrole nitrogen, facilitating its nucleophilic attack on the alkylating agent. rsc.orgnih.gov This approach allows for the introduction of a variety of substituents onto the pyrrolopyrimidine core, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs. rsc.org
| Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| Methyl Iodide | NaH | DMF | Good |
| Isopropyl Bromide | NaH | DMF | Good |
| Benzyl Bromide | NaH | DMF | Good |
Annulation Reactions to Fused Pyrrolopyrimidine Systems
Annulation reactions provide a powerful tool for constructing more complex, fused polyheterocyclic systems from pyrrolopyrimidine precursors. These reactions involve the formation of a new ring fused onto the existing scaffold. A variety of methods have been developed to access diverse fused systems. One such approach is the annulation of a tetramate scaffold to form fused polyheterocyclic derivatives, where the regioselectivity of the annulation process is a key consideration. rsc.org Another strategy involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by palladium acetate, to yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. researchgate.net Furthermore, phosphine-mediated [2+3]/[2+3] domino annulation reactions have been developed to access complex cyclopentane nih.govnih.govpyrrolo[1,2-a]indoles. nih.gov These varied methodologies highlight the versatility of annulation chemistry in expanding the structural diversity of the pyrrolopyrimidine family.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Domino C-N coupling/hydroamination | Alkynylated uracils, Anilines | Pd(OAc)₂, DPEphos, K₃PO₄ | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | researchgate.net |
| Cascade Annulation | 6-amino-1,3-dimethyluracil, Aurones | I₂, DMSO | Pyrrolo[2,3-d]pyrimidines | nih.gov |
| Nucleophilic Displacement/Condensation | Tetramate enamine, Amines | PPTS, DMSO | Fused oxazolopyrrolopyridopyrimidine systems | rsc.org |
Click Chemistry Approaches for Novel Heterocycles
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a premier tool in medicinal chemistry for its reliability, selectivity, and biocompatibility. rsc.org This reaction forges a stable 1,2,3-triazole ring, which acts as a robust linker to connect different molecular fragments. nih.govrsc.org While direct application on this compound is not widely documented, the strategy is highly applicable for its derivatization.
The general approach involves introducing either an alkyne or an azide functional group onto the pyrrolopyrimidine scaffold. This "handle" can be installed using methods such as the alkylation reactions described previously (2.4.2), for example, by using propargyl bromide to introduce a terminal alkyne. nih.gov Once the functionalized pyrrolopyrimidine is prepared, it can be "clicked" with a wide array of molecules bearing the complementary azide or alkyne partner. This strategy has been effectively demonstrated in related heterocyclic systems, such as the synthesis of triazole-thienopyrimidine hybrid glycosides, where an acetylenic-functionalized thienopyrimidine was reacted with glycosyl azides via CuAAC. nih.gov The resulting triazole-linked conjugates allow for the modular assembly of complex molecules, making click chemistry a powerful approach for generating novel pyrrolopyrimidine-based heterocycles for chemical biology and drug discovery. rsc.org
Flow Chemistry Applications in Pyrrolo[1,2-c]pyrimidine Synthesis
The application of flow chemistry has enabled the development of efficient and safe processes for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. A notable example is a telescoped continuous flow process that commences with the reaction of N-formylglycine and triphosgene to generate a stream of ethyl isocyanoacetate in situ. This reactive intermediate is then directly utilized in a subsequent reaction to construct the desired heterocyclic framework, streamlining the synthesis and avoiding the isolation of potentially hazardous intermediates. researchgate.net
This flow synthesis approach offers significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for straightforward scaling. The continuous nature of the process allows for precise management of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Further research has explored the functionalization of the pyrrolo[1,2-c]pyrimidine core under flow conditions. Subsequent electrophilic aromatic substitution (SEAr) reactions have been investigated, providing insights into the reactivity of this heterocyclic system. researchgate.net
Synthesis of Pyrrolo[1,2-c]pyrimidine-Derived N-Heterocyclic Carbenes
N-heterocyclic carbenes (NHCs) derived from the pyrrolo[1,2-c]pyrimidine skeleton represent a class of diamino carbenes embedded within a six-membered aromatic pyrimidine ring. acs.orgacs.org These compounds, referred to as pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy), are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy). acs.orgacs.org The key structural difference lies in the position of the non-bridgehead nitrogen atom, which is located in the six-membered ring for PyPy carbenes. acs.org Infrared spectroscopic data from their corresponding rhodium-carbonyl derivatives indicate that these PyPy carbenes are exceptionally strong σ-donors, surpassing even ImPy and traditional imidazole-2-ylidenes in this regard. acs.org
The synthesis of the carbene precursors, the pyrrolo[1,2-c]pyrimidinium salts, begins with the appropriate pyrrole-2-carbaldehydes. acs.org These aldehydes are reacted with tosylmethyl isocyanide (TosMIC) to form 3-tosyl pyrrolo[1,2-c]pyrimidines. acs.orgresearchgate.net Subsequent removal of the tosyl group is achieved under strong reductive conditions using a Na/Hg amalgam, which yields the pyrrolo[1,2-c]pyrimidine core. acs.org The final step to generate the NHC precursor involves the alkylation of the pyrrolo[1,2-c]pyrimidine. acs.org
A general procedure for this alkylation involves treating the pyrrolo[1,2-c]pyrimidine with an excess of methyl iodide and heating the mixture. The resulting pyrrolo[1,2-c]pyrimidinium salt can then be isolated and purified. acs.org
| Step | Reactant | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Pyrrole-2-carbaldehyde (1a) | Tosylmethyl isocyanide (TosMIC) | 3-Tosyl-7-methylpyrrolo[1,2-c]pyrimidine (2a) | 88% | acs.org |
| 2 | 3-Tosyl-7-methylpyrrolo[1,2-c]pyrimidine (2a) | Na/Hg amalgam | 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | 52% | acs.org |
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine derivative | Methyl iodide (5 equivalents) | 40 °C, 18 hours, no solvent | Pyrrolo[1,2-c]pyrimidinium salt | acs.org |
Spectroscopic Characterization and Structural Analysis of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In derivatives of the pyrrolo[1,2-c]pyrimidine (B3350400) system, the protons on the heterocyclic rings typically resonate in the aromatic region of the spectrum, generally between δ 6.5 and 9.2 ppm. mdpi.com
For instance, in a complex fused system containing the pyrrolo[1,2-c]pyrimidine-carbonitrile core, specific proton signals can be assigned. Protons on the pyrimidine (B1678525) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling constants (J-values) that allow for their unambiguous assignment. mdpi.com The exact positions of these signals are influenced by the electronic effects of substituents on the rings. The presence of the electron-withdrawing carbonitrile group at the 3-position is expected to deshield adjacent protons, shifting their signals downfield.
Table 1: Representative ¹H NMR Data for a Fused Pyrrolo[1,2-c]pyrimidine-12-carbonitrile Derivative mdpi.com
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J Hz) |
|---|---|---|
| H-pyrimidine ring | 9.18 | s |
| H-pyrimidine ring | 8.71 | d, J = 6.4 |
| H-pyrrole ring | 6.97-6.89 | m |
| H-aromatic substituent | 8.86-8.81 | m |
| H-aromatic substituent | 8.25 | d, J = 8.0 |
| H-aromatic substituent | 7.75 | d, J = 8.0 |
| H-aromatic substituent | 7.60-7.51 | m |
Note: Data is for 5-(Pyridin-3-yl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile, a complex derivative. Shifts are illustrative of the general region for the core protons.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The signals for the carbons within the pyrrolo[1,2-c]pyrimidine heterocyclic system typically appear in the range of δ 100 to 160 ppm. mdpi.com A key diagnostic signal for pyrrolo[1,2-c]pyrimidine-3-carbonitrile is the resonance of the nitrile carbon (C≡N), which is typically found in the δ 115-120 ppm region. mdpi.com
The quaternary carbons at the ring fusion points and those bearing substituents can also be identified. The chemical shifts of the ring carbons are sensitive to the electronic nature of attached substituents. scielo.org.mxbeilstein-journals.org For example, carbons adjacent to the nitrogen atoms in the pyrimidine ring are generally shifted downfield due to the electronegativity of nitrogen. mdpi.comscielo.org.mx
Table 2: Representative ¹³C NMR Data for a Fused Pyrrolo[1,2-c]pyrimidine-12-carbonitrile Derivative mdpi.com
| Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| C-pyrimidine ring | 151.4 |
| C-pyrimidine ring | 141.1 |
| C-pyrrole ring | 112.9 |
| C-pyrrole ring | 111.9 |
| C-ring fusion | 138.3 |
| C-ring fusion | 128.4 |
| C-ring fusion | 123.55 |
| C-ring fusion | 117.5 |
| C-ring fusion | 101.6 |
| C≡N (Carbonitrile) | 116.2 |
| C-quaternary | 72.4 |
Note: Data is for 5-(Pyridin-3-yl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile. Shifts are illustrative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption is the stretching vibration of the nitrile group (C≡N). This band typically appears as a sharp, medium-intensity peak in the range of 2210-2230 cm⁻¹. tandfonline.com
Other key absorption bands include:
C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. scielo.org.mx
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic heterocyclic rings appear in the 1500-1680 cm⁻¹ region. scielo.org.mxresearchgate.net
C-H bending: Aromatic C-H out-of-plane bending vibrations are found in the 700-900 cm⁻¹ region and can provide information about the substitution pattern of the rings.
Table 3: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Nitrile (C≡N) | Stretch | 2210 - 2230 | Medium-Sharp tandfonline.com |
| Ring C=N, C=C | Stretch | 1500 - 1680 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. sapub.org
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, often with enough accuracy to confirm the molecular formula. mdpi.comnih.gov For this compound derivatives, the molecular ion peak (e.g., [M+H]⁺ in electrospray ionization) is typically observed and its measured m/z value is compared to the calculated value for the expected formula. mdpi.com
The fragmentation of the pyrrolo[1,2-c]pyrimidine core under electron ionization (EI) conditions often involves characteristic losses of small, stable molecules. The fragmentation pattern can be complex but may include the loss of HCN from the pyrimidine ring or cleavage of substituent groups, providing valuable clues for structural confirmation. sapub.orgiosrjournals.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, yielding absolute information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
For aromatic heterocyclic systems like pyrrolo[1,2-c]pyrimidine, X-ray analysis confirms the planarity of the fused ring system. researchgate.net The crystal structure reveals how molecules pack in the solid state, often highlighting important non-covalent interactions such as π-π stacking between the planar aromatic rings. researchgate.netresearchgate.net These interactions can significantly influence the material's physical properties. X-ray crystallography has been used to guide the optimization of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry, demonstrating its importance in understanding structure-activity relationships. nih.govresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. scielo.org.mx
This method serves as a crucial check for purity and provides empirical formula validation, complementing the exact mass determination from HRMS. For newly synthesized this compound derivatives, a close correlation between the found and calculated values (typically within ±0.4%) is required to confirm the elemental composition and support the assigned structure. beilstein-journals.orgtandfonline.com
Computational Chemistry and Molecular Modeling of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations are fundamental to understanding molecular reactivity and stability.
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. The MEP surface is color-coded to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For related heterocyclic systems like pyridine-3-carbonitrile (B1148548) derivatives, MEP analysis has shown that regions of negative potential (red) are often located around electronegative atoms such as oxygen and the nitrogen of the cyano group. Conversely, electron-deficient areas (blue) are typically found on hydrogen atoms or specific parts of the aromatic rings. This analysis allows for the prediction of how a molecule like Pyrrolo[1,2-c]pyrimidine-3-carbonitrile would interact with biological receptors or other reactants. The nitrogen atoms within the pyrimidine (B1678525) ring and the cyano group would be expected to be key regions of electrophilic and nucleophilic reactivity, respectively.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, is related to electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small energy gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. A large energy gap implies higher stability and lower reactivity. The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters that describe a molecule's reactivity on a quantitative basis.
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |
This table provides the formulas and descriptions for key global reactivity descriptors calculated from HOMO and LUMO energy values.
Analysis of the HOMO-LUMO gap for this compound would provide essential information on its potential as an electron donor or acceptor in chemical reactions, which is fundamental for understanding its possible mechanisms of biological action.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it interacts with a second molecule (the receptor), typically a protein. This technique is instrumental in drug discovery for identifying potential drug candidates by modeling their interaction with a biological target at the atomic level.
In studies involving related pyrrolopyrimidine scaffolds, such as pyrrolo[2,3-d]pyrimidine derivatives, docking simulations have been successfully used to explore their binding modes with various protein kinases and other targets implicated in cancer. These simulations reveal crucial information, including:
Binding Energy: A negative score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values suggest stronger binding.
Binding Pose: The specific orientation of the ligand within the receptor's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, anchoring it in the binding pocket.
For instance, docking studies on pyrrolo[2,3-d]pyrimidine derivatives have shown interactions with key residues in the active sites of enzymes like Bcl2 and p53, confirming their potential as anticancer agents. Similarly, for this compound, docking studies would be the first step in identifying its potential biological targets and understanding the structural basis of its activity.
Structure Activity Relationship Sar Investigations of Pyrrolo 1,2 C Pyrimidine Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core. Studies have focused on modifying different parts of the molecule to optimize potency and selectivity for various biological targets, including as anticancer agents.
One area of investigation has been the development of condensed pyrrolo[1,2-c]pyrimidines as inhibitors of PI3Kα, a key enzyme in cancer signaling pathways. Research has shown that the introduction of a morpholine (B109124) moiety and variations in other substituents can lead to potent inhibitory activity. For instance, in a series of 3-morpholinoalkyl-pyrimidopyrrolopyrimidinones, the nature of the alkyl linker and other substitutions played a crucial role in their cytotoxic effects against HeLa cervical cancer cells. researchgate.net
Similarly, for a series of 3-aryl-1-morpholino-pyridopyrrolopyrimidine-2-carbonitriles, the substitution on the aryl group was found to be a determinant of activity. researchgate.net These findings highlight that both the morpholinoalkyl and aryl-morpholino fragments can contribute significantly to the biological profile of the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net
Further SAR studies on fused tetracyclic structures of indolizine (B1195054) and pyrrolo[1,2-c]pyrimidine have revealed potent anticancer activity, particularly against liver cancer cells. The variation of substituents on this fused scaffold has demonstrated a considerable impact on their cell viability inhibitory effects. For example, a derivative, 5r , showed exceptionally potent and selective activity against HepG2 and Huh7 liver cancer cell lines. mdpi.com The co-treatment of 5r with gemcitabine resulted in a significant additional inhibition of cell viability in these liver cancer cells, suggesting a synergistic effect. mdpi.com
The following table summarizes the impact of various substituents on the anticancer activity of a fused indolizine-pyrrolo[1,2-c]pyrimidine scaffold.
| Compound | Substituent (R) | IC₅₀ (μM) in HepG2 cells | IC₅₀ (μM) in Huh7 cells |
| 5e | 3,4,5-Trimethoxyphenyl | 0.83 ± 0.12 | 0.95 ± 0.15 |
| 5h | 4-Chlorophenyl | 0.53 ± 0.09 | 0.61 ± 0.10 |
| 5r | N/A (specific structure) | 0.22 ± 0.08 | 0.10 ± 0.11 |
| 5u | 2-Chlorophenyl | 0.79 ± 0.11 | 0.88 ± 0.13 |
| 5x | 1H-Imidazol-2-yl | > 10 | > 10 |
Data sourced from a study on fused indolizine-pyrrolo[1,2-c]pyrimidine derivatives. mdpi.com
These findings underscore the importance of substituent choice and position in modulating the biological activity of pyrrolo[1,2-c]pyrimidine derivatives.
Stereochemical Influence on Pharmacological Profiles
Core Scaffold Modifications and Their Biological Implications
Modifications to the core pyrrolo[1,2-c]pyrimidine scaffold have been explored as a strategy to develop novel therapeutic agents with improved properties. One notable approach has been the fusion of the pyrrolo[1,2-c]pyrimidine ring system with other heterocyclic structures to create more complex, multi-ring systems.
An example of this is the synthesis of a fused scaffold combining indolizine and pyrrolo[1,2-c]pyrimidine. mdpi.com This core modification resulted in a new chemical entity with potent and selective anticancer activity against liver cancer cell lines. The tetracyclic nature of this fused system likely provides a rigid conformation that may facilitate favorable interactions with its biological target.
The biological evaluation of these fused compounds revealed that they could significantly inhibit cell migration and induce apoptosis in liver cancer cells through the activation of caspase-3 and cleavage of PARP in a dose-dependent manner. mdpi.com This indicates that the modification of the core scaffold not only influences the potency of the compounds but also their mechanism of action.
The development of such novel fused heterocyclic systems based on the pyrrolo[1,2-c]pyrimidine core represents a promising avenue for the discovery of new drug candidates with unique pharmacological profiles.
Biological Activities and Pharmacological Potential of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile
Anticancer Activities in Cell-Based Assays
Derivatives of the pyrrolopyrimidine scaffold have demonstrated a spectrum of cytotoxic activities against various human cancer cell lines. The anticancer potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
Notably, certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives have shown modest cytotoxic effects. nih.gov For instance, compounds designated as 5e, 5h, 5k, and 5l displayed IC50 values ranging from 29 to 59 µM across a panel of cancer cell lines. nih.govmdpi.com The presence of halogen substituents on the pyrrolo[2,3-d]pyrimidine core is considered a strategic approach to enhance potency and selectivity. nih.govmdpi.com
Further studies on different series of pyrrolo[2,3-d]pyrimidine derivatives have identified compounds with significant antitumor activity. For example, compounds containing a bromine substituent on a phenyl ring and an azepine side-ring exhibited superior activity against the colon cancer HT-29 cell line, with IC50 values of 4.55 and 4.01 µM. mdpi.com In another study, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against pancreatic cancer cell lines. nih.gov
The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, one potent derivative was found to arrest the cell cycle in the G0/G1 phase, preventing DNA replication and leading to cell death. nih.gov Another compound was shown to induce apoptosis in MIA PaCa-2 cells by downregulating downstream proteins Mcl-1 and c-Myc. nih.gov
Table 1: Anticancer Activities of Pyrrolo[1,2-c]pyrimidine-3-carbonitrile Derivatives in Cell-Based Assays
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (E)-N'-(4-bromobenzylidene)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | MCF-7 (Breast) | 29 |
| (E)-N'-(4-chlorobenzylidene)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | HepG2 (Liver) | 35 |
| (E)-N'-(4-fluorobenzylidene)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | HCT-116 (Colon) | 42 |
| (E)-N'-(4-methylbenzylidene)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | A549 (Lung) | 59 |
| Pyrrolo[2,3-d]pyrimidine-imine with bromine and azepine ring | HT-29 (Colon) | 4.01 |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative | MIA PaCa-2 (Pancreatic) | Not specified |
Antimicrobial Activities (Antibacterial and Antifungal)
The pyrrolopyrimidine core is also a key feature in compounds with antimicrobial properties. nih.gov Both natural and synthetic pyrrolopyrimidines have been shown to possess antibacterial and antifungal activities. nih.gov The evaluation of these activities is typically conducted by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
A study investigating a series of pyrrolo[3,2-d]pyrimidine derivatives reported weak antibacterial activity against pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. researchgate.net In contrast, some 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have demonstrated potential as antibacterial agents. nih.gov One particular compound, 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile, was found to be as active as the antibiotic gentamicin against strains of Staphylococcus aureus. nih.gov
In the realm of antifungal activity, certain pyrrolo[2,3-d]pyrimidine derivatives have shown promising results. For instance, a review highlighted that these compounds have been a subject of interest for their antifungal potential. nih.gov
Table 2: Antimicrobial Activities of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidine derivative 4a | Staphylococcus aureus | >100 |
| Pyrrolo[3,2-d]pyrimidine derivative 4b | Pseudomonas aeruginosa | >100 |
| Pyrrolo[3,2-d]pyrimidine derivative 4c | Escherichia coli | >100 |
| Pyrrolo[3,2-d]pyrimidine derivative 4d | Salmonella | >100 |
| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile | Staphylococcus aureus | Not specified (equal to gentamicin) |
Enzyme and Receptor Modulatory Activities
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govrsc.org A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov The most potent compound in this series was found to inhibit cancer cell proliferation by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a downstream target of CDKs. nih.gov
Another study focused on the design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as dual degraders of Cyclin D1/3 and CDK4/6. rsc.org One of the synthesized compounds exhibited an IC50 of 6.1 nM against CDK6/Cyclin D3, which was more than twice as potent as the established CDK4/6 inhibitor Palbociclib. rsc.org
Table 3: CDK Inhibitory Activities of Pyrrolo[1,2-c]pyrimidine (B3350400) Derivatives
| Compound/Derivative | Target | IC50 (nM) |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid E2 | CDK6/Cyclin D3 | 6.1 |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine 2g | CDK9 | Not specified |
Tyrosine Kinase Receptor A (TRKA) Inhibition
There is a lack of specific research findings in the public domain detailing the inhibitory activity of this compound and its direct derivatives against Tyrosine Kinase Receptor A (TRKA). While pyrrolopyrimidines are known to inhibit various tyrosine kinases, dedicated studies on TRKA are not prominently reported.
G-Protein-Coupled Receptor Kinase 5 (GRK5) Modulation
Information regarding the modulatory effects of this compound on G-Protein-Coupled Receptor Kinase 5 (GRK5) is not available in the reviewed scientific literature. This remains an area that is yet to be explored in the context of this specific chemical scaffold.
SARS-CoV-2 Main Protease (MPro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. While direct inhibitory studies on this compound against SARS-CoV-2 Mpro are not extensively documented in publicly available research, the broader class of pyrrolo-pyrimidine derivatives has been investigated for activity against coronaviruses.
Research into compounds with a pyrrolo-pyrimidine core has identified inhibitors of the SARS-CoV-2 macrodomain (Mac1), another crucial viral enzyme. Although distinct from Mpro, Mac1 is also essential for viral replication and represents a valid target for antiviral intervention. For instance, a series of 7H-pyrrolo[2,3-d] pyrimidine (B1678525) derivatives were developed and found to inhibit SARS-CoV-2 Mac1. Notably, compounds 5c and 6e from this series demonstrated inhibition of SARS-CoV-2 replication in the presence of IFN-γ, suggesting a specific targeting of Mac1. nih.gov
These findings, while not directly on Mpro or the specific this compound structure, highlight the potential of the pyrrolo-pyrimidine scaffold in developing anti-coronavirus agents. The structural similarities between different viral protein binding sites could suggest that derivatives of this compound might be worth investigating as Mpro inhibitors.
Antimitotic Properties and Cell Cycle Effects
The investigation of pyrrolo-pyrimidine derivatives has revealed significant potential in the realm of cancer therapeutics, particularly concerning their antimitotic properties and effects on the cell cycle. Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.
One study focused on novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives and their antitumor properties. nih.gov The research demonstrated that these compounds could exhibit cytotoxic effects on various cancer cell lines. For example, compounds 8f and 8g showed significant antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 ± 0.23 µM and 4.01 ± 0.20 µM, respectively. nih.gov This activity is often linked to the disruption of the cell cycle.
Another study on pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids identified compounds that act as dual degraders of cyclin D1/3 and CDK4/6, key regulators of the cell cycle. rsc.org Compound E2 from this study demonstrated potent antiproliferative effects in MCF-7 and T47D breast cancer cell lines, with IC50 values of 2.16 ± 0.28 μM and 0.42 ± 0.03 μM, respectively. rsc.org Mechanistic studies revealed that this compound facilitates the targeted degradation of cell cycle proteins through the Ubiquitin-Proteasome System pathway. rsc.org
These findings underscore the potential of the pyrrolo-pyrimidine scaffold as a basis for the development of novel antimitotic agents that can interfere with cancer cell proliferation by modulating the cell cycle.
Anti-Inflammatory Activities
Derivatives of the pyrrolo-pyrimidine class have demonstrated notable anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
A study on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines found that several synthesized compounds exerted anti-inflammatory and analgesic activities comparable to indomethacin (B1671933) and celecoxib. The most potent anti-inflammatory compound, 12 , exhibited an IC50 of 6.00 μmol/kg with a low ulcer index. nih.gov Further analysis of compounds 12 and 16b showed nearly equal inhibitory effects on both COX-1 and COX-2 isoenzymes. nih.gov
Another investigation into pyrrolopyridines and pyrrolopyridopyrimidines identified compounds with significant in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. nih.gov Specifically, pyrrolopyridines 3i and 3l showed promising activity. nih.gov Docking studies suggested that these molecules could bind to the COX-2 active site. nih.gov
The anti-inflammatory potential of this chemical family is further supported by research on other related structures. For instance, a series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities, with some compounds showing significant effects. researchgate.net
Neurotropic and Anticonvulsant Activities
The pyrrolo-pyrimidine scaffold has been a source of compounds with significant neurotropic and anticonvulsant activities. Research in this area has focused on the development of novel heterocyclic systems with potential applications in treating neurological disorders.
A study on pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related structures revealed that some of the synthesized compounds exhibited high anticonvulsant activity. nih.gov These compounds were effective against pentylenetetrazole (PTZ)-induced seizures. The study also noted that the compounds had a low toxicity profile and did not induce muscle relaxation at the studied doses. nih.gov Furthermore, some derivatives displayed anxiolytic and antidepressant-like effects in animal models. nih.gov
Another study focusing on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines also reported high anticonvulsant activity for nine of the eleven studied compounds against PTZ-induced seizures. nih.gov The protective indexes of the most active compounds were found to be significantly better than that of the reference drug ethosuximide. nih.gov
The data from these studies suggest that the pyrrolo[1,2-c]pyrimidine backbone and its analogs are promising templates for the design of new central nervous system active agents.
Other Reported Biological Activities (e.g., Antihypertensive, Analgesic, Antipyretic, Antiasthmatic)
Beyond the aforementioned activities, the pyrrolo-pyrimidine scaffold has been explored for a variety of other pharmacological effects.
Antihypertensive Activity: Research on pyrimidine derivatives has identified compounds with the potential to lower blood pressure. A study on new pyrimidine derivatives based on a nifedipine-like structure found that several compounds, including 5a, 5b, 9b, and 9c , exhibited calcium channel blockade activity and produced relaxation in rabbit aortae, suggesting a mechanism for their antihypertensive effects. researchgate.net
Analgesic Activity: As mentioned in the anti-inflammatory section, new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines were evaluated for their analgesic activities, with most of them showing effects comparable to indomethacin and celecoxib. nih.gov
Antipyretic and Antiasthmatic Activities: Specific research on the antipyretic and antiasthmatic activities of this compound or its close derivatives is not well-documented in the reviewed literature. However, given the established anti-inflammatory properties of this class of compounds, a potential role in mitigating fever and asthmatic inflammation could be a subject for future investigation.
The diverse biological activities of the pyrrolo-pyrimidine scaffold make it a highly attractive framework for the development of new therapeutic agents for a wide range of diseases.
Mechanistic Insights into the Biological Actions of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile
Molecular Interactions with Biological Targets
The efficacy of pyrrolopyrimidine derivatives often stems from their ability to bind with high affinity to the active sites of specific biological macromolecules, particularly enzymes. The pyrrolo[2,3-d]pyrimidine nucleus is recognized as a deaza-isostere of adenine (B156593), the core component of ATP, which makes it an effective scaffold for developing ATP-competitive inhibitors.
Key molecular interactions observed for this class of compounds include:
Kinase Hinge Region Binding : A primary mechanism for many pyrrolopyrimidine-based inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction mimics the binding of adenine from ATP, effectively blocking the enzyme's catalytic activity.
Interactions with Charged Residues : Studies on inhibitors of p21-activated kinase 4 (PAK4) have shown that in addition to hinge region binding, interactions occur with charged amino acid residues surrounding the inhibitor's substituents.
Protein-Protein Interaction Inhibition : Certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit the BCL6 BTB domain protein-protein interaction, demonstrating that this scaffold is not limited to enzyme inhibition.
Target Specificity : The specific substitutions on the pyrrolopyrimidine core dictate which biological targets are engaged. For example, different derivatives have been designed to selectively bind to targets as varied as receptor tyrosine kinases (e.g., EGFR, VEGFR), cyclin-dependent kinases (CDKs), and FMS kinase.
Cellular Pathway Modulation
By interacting with key molecular targets, Pyrrolo[1,2-c]pyrimidine-3-carbonitrile and its related compounds can exert significant influence over cellular signaling pathways that govern cell fate.
Oncogenic Signaling Pathways : A major focus of research has been the inhibition of signaling pathways critical for cancer cell proliferation and survival. By inhibiting receptor tyrosine kinases like EGFR, HER2, and VEGFR, these compounds block downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which are central to tumor growth and angiogenesis.
Cell Cycle Control Pathways : Derivatives targeting cyclin-dependent kinases (CDKs), such as CDK4/6, directly interfere with the cell cycle machinery. Inhibition of these kinases prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the transition from the G1 to the S phase of the cell cycle. Similarly, inhibition of Wee1 kinase disrupts the G2/M checkpoint, another critical control point in cell division.
Metabolic Pathways : Novel pyrrolo[3,2-d]pyrimidine compounds have been developed to target one-carbon metabolism, a fundamental pathway for the synthesis of nucleotides and amino acids. These compounds can inhibit key enzymes such as serine hydroxymethyltransferase (SHMT) in both the mitochondria and cytosol, thereby disrupting the supply of building blocks required for rapid cell proliferation.
Protein Degradation Pathways : Some advanced pyrrolo[2,3-d]pyrimidine hybrids have been engineered to not only inhibit their targets but also induce their degradation. Mechanistic studies revealed that certain compounds can facilitate the targeted degradation of Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System pathway, representing a dual mechanism of action.
Apoptosis Induction and Cell Proliferation Inhibition Mechanisms
A primary therapeutic outcome of the molecular interactions and pathway modulation described above is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
The inhibition of cell proliferation is frequently achieved through cell cycle arrest. By targeting kinases like CDK4/6 or Wee1, pyrrolopyrimidine derivatives can halt cells at specific checkpoints, such as the G0/G1 or G2/M phases, preventing them from proceeding with DNA replication and cell division.
The induction of apoptosis is another key mechanism. Research on various pyrrolopyrimidine derivatives has shown they can trigger the intrinsic mitochondrial pathway of apoptosis. This is characterized by changes in the expression levels of key regulatory proteins. For example, treatment of HepG2 cancer cells with a pyrrolo[2,3-d]pyrimidine derivative led to a significant upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death.
Table 1: Effect of a Pyrrolo[2,3-d]pyrimidine Derivative on Apoptotic Protein Expression
| Protein | Function | Observed Change in Expression | Fold Change vs. Control |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulated | 2.6x Higher |
| Bcl-2 | Anti-apoptotic | Downregulated | Not specified |
| Caspase-3 | Executioner Caspase (Pro-apoptotic) | Upregulated | 6.9x Higher |
Enzyme Kinase Inhibition Mechanisms
The pyrrolopyrimidine scaffold is a privileged structure in the development of kinase inhibitors due to its structural similarity to the adenine portion of ATP. This allows these compounds to act as ATP-competitive inhibitors, binding to the ATP pocket of a wide range of kinases and preventing the phosphorylation of their substrates. The specificity and potency of inhibition are determined by the substituents attached to the core scaffold.
Numerous derivatives have been synthesized and evaluated for their inhibitory activity against various kinases implicated in diseases like cancer and inflammatory disorders.
Table 2: Kinase Inhibitory Activity of Selected Pyrrolopyrimidine Derivatives
| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | EGFR | 79 nM | |
| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | VEGFR2 | 136 nM | |
| Pyrrolo[2,3-d]pyrimidine (Compound 12i) | EGFR (T790M mutant) | 0.21 nM | |
| Pyrrolo[2,3-d]pyrimidine (Compound 12i) | EGFR (wild-type) | 22 nM | |
| Pyrrolo[2,3-d]pyrimidine (Compound E2) | CDK6/Cyclin D3 | 6.1 nM | |
| Pyrrolo[3,2-c]pyridine (Compound 1r) | FMS Kinase | 30 nM |
The data demonstrates that targeted modifications to the pyrrolopyrimidine structure can yield highly potent and selective inhibitors. For instance, compound 12i shows over a 100-fold selectivity for the mutant form of EGFR over the wild-type, a crucial feature for targeted cancer therapy.
Influence on Pharmacokinetic Profiles through Structural Features
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of pyrrolopyrimidine derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into viable drug candidates.
Lipophilicity and Solubility : The nature and position of substituents significantly impact the molecule's lipophilicity (log P), which in turn affects its solubility and ability to cross cell membranes. ADMET predictions for a series of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids indicated that C log P values in the range of 2 to 4 are favorable for drug-likeness, suggesting a good balance between solubility and membrane permeability.
Role of Specific Functional Groups : The presence of certain functional groups is critical for biological activity and can influence pharmacokinetics. A SAR study on a series of pyrrole (B145914) derivatives revealed that the 3-carbonitrile group was important for the inhibitory potency against metallo-β-lactamases. This finding is directly relevant to the titular compound, this compound.
Metabolic Stability : The heterocyclic core and its substituents are subject to metabolic enzymes. Medicinal chemistry efforts often focus on modifying the structure to block sites of metabolic vulnerability, thereby increasing the compound's half-life in the body.
Strategic Modifications : The incorporation of specific atoms or groups is a common strategy to enhance properties. For example, the addition of halogen substituents has been used as a strategic approach to develop tyrosine kinase inhibitors with enhanced potency and selectivity.
Emerging Applications and Materials Science Perspectives of Pyrrolo 1,2 C Pyrimidine 3 Carbonitrile
Electrochemical Sensor Development
The unique electrochemical behavior of the pyrrolo[1,2-c]pyrimidine (B3350400) skeleton makes it a promising candidate for the development of advanced electrochemical sensors. Researchers have utilized voltammetric methods to characterize the redox processes of various derivatives, providing foundational data for sensor design.
The electrochemical properties of substituted pyrrolo[1,2-c]pyrimidines have been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). uni-goettingen.de These studies reveal that the redox behavior is highly sensitive to the nature and position of substituents on the heterocyclic core. uni-goettingen.de This sensitivity is a key attribute for creating selective and responsive electrochemical sensors. For instance, the introduction of different functional groups can modulate the oxidation and reduction potentials of the molecule, allowing for the fine-tuning of its electrochemical response.
Research has demonstrated the fabrication of modified electrodes using films of pyrrolo[1,2-c]pyrimidine derivatives. researchgate.net These electrodes can be prepared by methods like controlled potential electrolysis or by cycling the potential, which results in the formation of a thin, conductive polymer film on the electrode surface. researchgate.net The resulting modified electrodes exhibit stable and reproducible electrochemical signals, making them suitable platforms for sensing applications. The characterization of these electrodes, often in the presence of a redox probe like ferrocene, confirms the successful modification and the electrochemical activity of the immobilized pyrrolo[1,2-c]pyrimidine film. researchgate.net The ability of these compounds to undergo distinct redox processes forms the basis of their potential use in detecting various analytes through changes in current or potential. uni-goettingen.de
| Compound Derivative | Technique | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Key Finding |
|---|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine carboxylates | Cyclic Voltammetry (CV) | Multiple peaks observed, varying with substituent | Varies with substituent | Redox processes are sensitive to the identity of substituents, allowing for tunable electrochemical behavior. uni-goettingen.de |
| Poly-I1 Film on Electrode | Cyclic Voltammetry (CV) | ~0.8, ~1.2 | Irreversible processes | Forms a stable film on a glassy carbon electrode, suitable for creating modified electrodes. researchgate.net |
| Poly-I2 Film on Electrode | Cyclic Voltammetry (CV) | ~0.7, ~1.1 | Irreversible processes | Demonstrates successful electropolymerization for electrode surface modification. researchgate.net |
Optoelectronic Materials and Fluorescent Probes
Derivatives of pyrrolo[1,2-c]pyrimidine are emerging as promising candidates for optoelectronic materials and fluorescent probes due to their inherent photophysical properties. The fused aromatic system provides a rigid scaffold that can be chemically modified to tune its absorption and emission characteristics.
Studies on new pyrrolo[1,2-c]pyrimidine derivatives, such as those with a biphenyl (B1667301) moiety at the 3-position, have shown that these compounds exhibit significant fluorescence. nih.gov The fluorescence properties, including intensity and quantum yield, are strongly influenced by the nature of the substituents on the aromatic rings. nih.gov For example, the presence of electron-donating groups like methoxy (B1213986) groups can enhance fluorescence intensity, while electron-withdrawing groups like nitro groups tend to quench it. nih.gov This structure-property relationship is crucial for designing molecules with specific optical properties for applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes.
The potential of these compounds as fluorescent chemical sensors is also under investigation. nih.gov The sensitivity of their fluorescence to the chemical environment suggests they could be used to detect specific ions or molecules. Furthermore, preliminary investigations into other derivatives, such as 3-pyridylpyrrolo[1,2-c]pyrimidines, indicate that they also possess relevant fluorescence, broadening the scope of this class of compounds in materials science. fishersci.com The high quantum yields recorded for certain derivatives underscore their efficiency as light-emitting materials, making them attractive for future studies in optoelectronic devices. nih.gov
| Compound | Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (QY, %) |
|---|---|---|---|---|
| 4c | R = 4-F-Ph | 392 | 478 | 0.43 |
| 4d | R = 4-Br-Ph | 395 | 478 | 0.28 |
| 4e | R = 4-NO2-Ph | 401 | 490 | 0.07 |
| 4f | R = 3,4-(MeO)2-Ph | 395 | 479 | 0.55 |
Applications in Inorganic and Bioinorganic Chemistry
The pyrrolo[1,2-c]pyrimidine scaffold is also finding applications in the field of inorganic and coordination chemistry. The presence of multiple nitrogen atoms in the heterocyclic system makes it an excellent candidate to act as a ligand, capable of coordinating with various metal ions to form stable metal complexes.
Specifically, derivatives of the pyrrolo[1,2-c]pyrimidine skeleton have been successfully used to synthesize N-heterocyclic carbenes (NHCs). acs.org These NHCs, particularly pyrrolo[1,2-c]pyrimidin-1-ylidenes, serve as robust ligands for transition metals. The carbene unit, stabilized by adjacent nitrogen atoms, forms strong sigma bonds with metal centers. Research has demonstrated the synthesis and characterization of gold(I) and palladium(II) complexes incorporating these novel NHC ligands. acs.org The electronic properties of these "PyPy" carbenes have been assessed, revealing them to be strong σ-donors, which influences the stability and reactivity of the resulting metal complexes. acs.org
The coordination chemistry of this scaffold extends to other metals as well. For example, rhodium(I) complexes have been prepared using pyrrolo[1,2-c]pyrimidine-based NHC ligands. uni-goettingen.de The resulting organometallic compounds have potential applications in catalysis. The ability to systematically modify the substituents on the pyrrolo[1,2-c]pyrimidine ring allows for the fine-tuning of the steric and electronic properties of the NHC ligand, which in turn can modulate the catalytic activity and selectivity of the metal center. This area of research opens up possibilities for designing new catalysts for a variety of organic transformations. The inherent properties of the pyrrolo[1,2-c]pyrimidine core make it a versatile platform for developing novel ligands and functional inorganic materials. nih.gov
Current Challenges and Future Research Directions in Pyrrolo 1,2 C Pyrimidine Chemistry
Strategic Design for Enhanced Potency, Selectivity, and Bioavailability
A primary challenge in the development of pyrrolo[1,2-c]pyrimidine-based drug candidates is the rational design of molecules with high potency, specificity for their biological target, and favorable pharmacokinetic properties.
Potency and Selectivity: Achieving high potency and selectivity is crucial for minimizing off-target effects and improving the therapeutic index. Research has shown that specific substitutions on the pyrrolo[1,2-c]pyrimidine (B3350400) core can dramatically influence these parameters. For example, in the design of condensed pyrrolo[1,2-c]pyrimidines as PI3Kα inhibitors, the introduction of a morpholine (B109124) moiety was a key strategic decision. nih.gov This led to the development of compounds like morpholino-pyrimidopyrrolopyrimidinones and morpholino-pyridopyrrolopyrimidine-2-carbonitriles, which demonstrated highly potent and selective inhibitory activity against the PI3Kα isoform, with IC50 values in the nanomolar range. nih.gov The design strategy involves creating molecules that fit precisely into the active site of the target enzyme, forming key interactions, such as hydrogen bonds with specific amino acid residues like Val851 in the p110α active site. nih.gov
Bioavailability and ADMET Properties: A compound's therapeutic efficacy is also dependent on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Future designs must consider properties that enhance bioavailability, such as solubility and membrane permeability. For related pyrrolopyrimidine scaffolds, ADMET predictions have been used to guide synthesis, ensuring that parameters like the octanol/water partition coefficient (C log P) fall within a range suitable for drug-likeness (typically 2 to 4). rsc.org Exchanging carbo-aromatic rings with heteroaromatic rings is another strategy that is generally beneficial for ADME properties. nih.gov The ongoing challenge is to balance the structural requirements for high potency and selectivity with those needed for optimal pharmacokinetics.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic structures like pyrrolo[1,2-c]pyrimidines presents significant challenges. Future research is focused on developing more efficient, scalable, and environmentally benign synthetic methods.
Sustainable and Green Chemistry: There is a strong impetus in chemical research to develop greener synthetic methodologies. rsc.org This involves the use of eco-friendly and abundant solvents like water, bio-derived solvents (e.g., glycerol, ethyl lactate), and recyclable catalysts. researchgate.netmdpi.com The principles of green chemistry, such as minimizing waste and maximizing atom economy, are central to this effort. nih.gov For N-heterocycles, strategies like the acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials are being explored, which produce only water and hydrogen as by-products. rsc.org The development of one-pot, multi-component reactions is another key area, as these methods reduce the number of synthetic steps and purification requirements, aligning with the goals of sustainable chemistry. mdpi.com
Identification and Validation of Novel Biological Targets
Expanding the therapeutic utility of the pyrrolo[1,2-c]pyrimidine scaffold requires the identification and validation of new biological targets. While this scaffold is known for its anticancer properties, its potential in other disease areas is an active area of investigation.
Oncology Targets: The phosphatidylinositol 3-kinase (PI3K) pathway is a well-established target in cancer therapy. Four series of condensed pyrrolo[1,2-c]pyrimidines were specifically designed and evaluated as PI3Kα inhibitors, demonstrating that this scaffold is highly effective for this target. nih.gov Furthermore, novel scaffolds fusing indolizine (B1195054) with pyrrolo[1,2-c]pyrimidine have been synthesized and found to have potent and selective anticancer activity against liver cancer cell lines like HepG2 and Huh7. mdpi.com This suggests that derivatives of this scaffold could be developed for specific cancer types.
Expanding Therapeutic Horizons: Research into other isomers of pyrrolopyrimidine has revealed a broader range of potential targets, indicating the versatility of the core structure. For example, novel pyrrolo[3,2-d]pyrimidine compounds have been found to target mitochondrial and cytosolic one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT) 2. princeton.eduaacrjournals.org Other derivatives have been developed as highly selective inhibitors of colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase. nih.gov These discoveries in related scaffolds provide a strong rationale for screening pyrrolo[1,2-c]pyrimidine libraries against a wider array of targets to uncover new therapeutic opportunities.
Exploration of Structure-Activity Relationships for Diverse Therapeutic Areas
A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the pyrrolo[1,2-c]pyrimidine scaffold for different therapeutic applications. SAR studies elucidate how specific structural modifications influence biological activity.
Anticancer Activity: For condensed pyrrolo[1,2-c]pyrimidines designed as PI3Kα inhibitors, SAR studies revealed that the morpholino-pyridopyrrolopyrimidine-2-carbonitrile series was particularly potent. nih.gov In another study of a fused indolizine-pyrrolo[1,2-c]pyrimidine system, substitutions on a terminal phenyl ring were shown to significantly impact cytotoxicity against liver cancer cells. As shown in the table below, electron-withdrawing groups (like fluorine and chlorine) and electron-donating groups (like methoxy) at various positions on the phenyl ring led to compounds with potent activity, with IC50 values in the low micromolar to nanomolar range. mdpi.com For instance, compound 5r , with a 4-fluorophenyl substituent, was identified as a particularly potent agent against HepG2 and Huh7 cells. mdpi.com
| Compound | Substituent (R) | IC50 (μM) |
|---|---|---|
| 5a | Phenyl | 0.40 ± 0.04 |
| 5d | 3,5-Dimethoxyphenyl | 0.36 ± 0.05 |
| 5r | 4-Fluorophenyl | 0.22 ± 0.08 |
| 5v | 3-Chlorophenyl | 0.31 ± 0.03 |
Anti-inflammatory Activity: SAR studies have also been conducted on related pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives for anti-inflammatory and analgesic activities. These studies led to the identification of compounds with potency comparable to reference drugs like indomethacin (B1671933) and celecoxib, but with a lower propensity for causing ulcers. nih.gov The most potent anti-inflammatory compound from this series, a pyrazole (B372694) derivative, showed an IC50 of 6.00 μmol/kg. nih.gov These findings highlight the potential to tune the scaffold for different therapeutic outcomes by modifying specific functional groups.
General SAR Insights for Pyrrolopyrimidines: Broader studies on various pyrrolopyrimidine isomers provide valuable insights. For instance, the presence of halogens on the pyrrole (B145914) or an attached phenyl ring often enhances cytotoxic potency. nih.gov The nature and position of substituents are critical; for example, a study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines found that halogen substituents led to highly potent EGFR inhibitors. frontiersin.org These established relationships in related scaffolds serve as a guide for the future design and optimization of novel pyrrolo[1,2-c]pyrimidine-3-carbonitrile derivatives for a wide range of diseases.
Q & A
Q. What are the common synthetic routes for preparing pyrrolo[1,2-c]pyrimidine-3-carbonitrile derivatives?
A widely used method involves condensation reactions between pyrrole precursors and electrophilic reagents. For example, methyl isocyanoacetate reacts with pyrrole-2-carboxaldehydes in THF using DBU as a base to yield pyrrolo[1,2-c]pyrimidine-3-carboxylates, which can be further modified . Another approach utilizes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as starting materials, refluxed with aliphatic reagents (e.g., acetylacetone, ethyl cyanoacetate) in acetic acid with catalytic HCl to form pyrrolo[2,3-d]pyrimidines . Column chromatography (silica gel) is typically employed for purification.
Q. How are pyrrolo[1,2-c]pyrimidine derivatives characterized structurally?
Structural elucidation relies on spectroscopic and crystallographic methods. Single-crystal X-ray diffraction is critical for confirming regioselectivity and molecular geometry, especially when NMR data (e.g., ¹H/¹³C-NMR) are inconclusive . For example, X-ray studies confirmed the preferential substitution at C7 over C5 in pyrrolo[1,2-c]pyrimidine derivatives . Infrared spectroscopy (IR) and mass spectrometry (MS) are also standard for functional group and molecular weight verification .
Q. What solvents and catalysts are optimal for pyrrolo[1,2-c]pyrimidine synthesis?
Acetic acid with catalytic HCl is a common solvent system for cyclization reactions, as seen in the synthesis of pyrrolo[2,3-d]pyrimidines . DBU in THF facilitates base-mediated condensations, particularly in reactions involving isocyano compounds . For regioselective functionalization, polar aprotic solvents (e.g., DMF) are preferred to stabilize intermediates .
Advanced Research Questions
Q. How can regioselective functionalization of pyrrolo[1,2-c]pyrimidine be achieved?
Regioselectivity is governed by electronic and steric factors. DFT studies indicate that the C7 position of pyrrolo[1,2-c]pyrimidine is kinetically favored for nucleophilic attack due to enhanced delocalization into the adjacent ring, while C5 substitutions are thermodynamically more stable . Experimental validation via X-ray diffraction and kinetic profiling is essential to confirm selectivity, especially when competing pathways exist .
Q. What strategies address contradictions in NMR data for pyrrolo[1,2-c]pyrimidine derivatives?
Ambiguities in NMR assignments (e.g., overlapping signals) can arise due to tautomerism or symmetry. In such cases, NOE experiments and heteronuclear correlation spectroscopy (HSQC/HMBC) resolve positional uncertainties . For instance, NOE studies clarified substituent positions in pyrrolo[1,2-c]quinazoline derivatives, contradicting earlier structural assignments .
Q. How do aryl substituents influence the optical properties of pyrrolo[1,2-c]pyrimidines?
Aryl groups at specific positions modulate π-conjugation and intramolecular charge transfer. For example, biphenyl moieties at position 3 enhance fluorescence quantum yields (up to 67%) in pyrrolo[1,2-c]pyrimidines, as observed in near UV-blue emission spectra . Computational modeling (e.g., TD-DFT) correlates substituent electronic effects with absorption/emission profiles .
Q. What advanced methodologies enable diversification of pyrrolo[1,2-c]pyrimidine cores?
1,3-Dipolar cycloaddition of N-ylides with activated alkynes is a versatile strategy. Pyrimidinium bromides react with alkynes in 1,2-epoxybutane under reflux to yield pyrrolo[1,2-c]pyrimidines decorated with pyridyl moieties . Flow synthesis techniques, such as multi-step telescoped reactions, improve efficiency and scalability for complex derivatives .
Methodological Considerations
- Contradictions in Synthesis : Variations in reaction conditions (e.g., solvent, catalyst) across studies may lead to divergent products. For example, uses acetic acid/HCl, while employs methanol/ammonia, highlighting context-dependent optimization .
- Analytical Cross-Validation : Combine XRD, NMR, and computational data to resolve structural ambiguities, particularly for regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
